Ferrous bromide

Catalog No.
S1493068
CAS No.
7789-46-0
M.F
FeBr2
Br2Fe
M. Wt
215.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ferrous bromide

CAS Number

7789-46-0

Product Name

Ferrous bromide

IUPAC Name

iron(2+);dibromide

Molecular Formula

FeBr2
Br2Fe

Molecular Weight

215.65 g/mol

InChI

InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2

InChI Key

GYCHYNMREWYSKH-UHFFFAOYSA-L

SMILES

[Fe+2].[Br-].[Br-]

Synonyms

FeBr2;Iron bromide (FeBr2);ironbromide(febr2);IRON (II) BROMIDE;IRON BROMIDE;FERROUS BROMIDE;iron dibromide;Ironbromideanhydrousorangepowder

Canonical SMILES

[Fe+2].[Br-].[Br-]

Precursor for Synthesis:

  • Porphyrins: Iron(II) bromide plays a crucial role as a starting material in the synthesis of porphyrins []. These macrocyclic molecules, with a characteristic ring structure, are essential in biological systems and have applications in various fields, including medicine and dye chemistry [].
  • Iron Pyrite Nanomaterials: Researchers utilize Iron(II) bromide as a precursor for the synthesis of iron pyrite nanocrystals and thin films []. These nanomaterials have potential applications in solar energy conversion, catalysis, and sensors due to their unique optical and electrical properties [].

Catalyst:

  • Polymerization: Iron(II) bromide can act as a catalyst for specific polymerization reactions, facilitating the formation of polymers with desired properties []. This research area explores its potential in developing new materials with enhanced functionalities.

Source of Iron(II):

  • Chemical Analysis: Due to its high water solubility and well-defined properties, iron(II) bromide serves as a readily available source of iron(II) ions in various chemical analysis applications []. This makes it valuable for studying iron-based reactions and their mechanisms.

Ferrous bromide, also known as iron(II) bromide, is an inorganic compound with the chemical formula FeBr2\text{FeBr}_2. It typically appears as a yellow or brownish solid and can exist in several hydrated forms, including the tetrahydrate FeBr24H2O\text{FeBr}_2\cdot 4\text{H}_2\text{O}, which is pale-colored. The anhydrous form is paramagnetic and has a polymeric structure characterized by isolated iron(II) centers linked by bromide ions. It crystallizes in a structure similar to cadmium iodide, where iron ions occupy octahedral sites within a close-packed arrangement of bromide ions .

Iron(II) bromide is a mild irritant and should be handled with care. It can cause skin and eye irritation upon contact.

  • Safety Precautions: Wear gloves, safety glasses, and a lab coat when handling FeBr2. Wash hands thoroughly after use.
  • Disposal: Dispose of waste according to local regulations for hazardous materials.
, including:

  • Synthesis Reaction: It can be synthesized from iron powder and concentrated hydrobromic acid in a methanol solution, producing the methanol solvate [Fe(MeOH)6]Br2[\text{Fe}(\text{MeOH})_6]\text{Br}_2 along with hydrogen gas. Heating this complex under vacuum yields pure ferrous bromide .
  • Decomposition Reaction: At elevated temperatures (above 200 °C), iron(III) bromide decomposes to form ferrous bromide and bromine gas:
    2FeBr32FeBr2+Br22\text{FeBr}_3\rightarrow 2\text{FeBr}_2+\text{Br}_2
  • Redox Reaction: When mixed with magnesium oxide, ferrous bromide undergoes a redox reaction that results in the formation of hydrogen gas and magnesium bromide .

Ferrous bromide can be synthesized through several methods:

  • Direct Reaction: Reacting iron metal with hydrobromic acid or bromine under controlled conditions typically favors the formation of iron(III) bromide instead of ferrous bromide due to the higher oxidizing potential of bromine .
  • Methanol Solvation: The preferred method involves dissolving iron powder in concentrated hydrobromic acid within a methanol solution, allowing for the formation of the solvated complex followed by heating to isolate ferrous bromide .

Ferrous bromide has various applications across different fields:

  • Catalysis: It is used as a catalyst in organic reactions, such as the transformation of aryl azides into indoles through C–H bond amination processes .
  • Chemical Synthesis: Ferrous bromide serves as a precursor for synthesizing other iron compounds and is utilized in various

Research on ferrous bromide's interactions focuses on its behavior in redox reactions and its catalytic properties. Notably, studies have demonstrated that it can facilitate the conversion of specific organic substrates under mild conditions, showcasing its utility in synthetic organic chemistry . Additionally, interactions with other compounds can lead to significant reactions that produce hydrogen gas or other useful products.

Ferrous bromide shares similarities with other iron halides but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundChemical FormulaKey Characteristics
Iron(II) chlorideFeCl2\text{FeCl}_2More stable than ferrous bromide; used in various applications.
Iron(III) chlorideFeCl3\text{FeCl}_3Stronger oxidizing agent; commonly used as a Lewis acid catalyst.
Iron(II) iodideFeI2\text{FeI}_2Less stable than ferrous bromide; reacts readily with moisture.
Iron(III) iodideFeI3\text{FeI}_3Similar to iron(III) chloride but less commonly used due to instability.

Ferrous bromide's unique properties include its specific polymeric structure and paramagnetic nature, which differ from those of other iron halides. Its ability to act as a catalyst and its role in redox chemistry further highlight its distinctive applications compared to similar compounds.

Polymeric Structure and Cadmium Diiodide-Type Layer Lattice Formation

Ferrous bromide adopts a distinctive polymeric structure that fundamentally differs from simple molecular compounds through its extended three-dimensional framework [1]. The compound crystallizes in the cadmium diiodide structure type, which represents one of the most important layered structure motifs in inorganic solid-state chemistry [2]. This structural arrangement features close-packed layers of bromide ions that create a hexagonal framework, with iron(II) ions systematically occupying octahedral holes between these halide layers [1].

The polymeric nature of ferrous bromide arises from the cross-linking of isolated iron centers through bridging bromide ions, creating an infinite network structure [2]. Within this framework, each iron(II) center achieves octahedral coordination geometry through bonding with six bromide ions, while each bromide ion serves as a bridging ligand connecting multiple iron centers [1]. The iron-bromine bond lengths in this structure range from 2.53 to 2.54 angstroms, indicating strong ionic-covalent interactions that stabilize the overall lattice architecture [3].

The cadmium diiodide-type structure exhibits characteristic layered properties where individual sheets of edge-sharing octahedra are held together by weaker interlayer forces [1]. This structural motif allows for the formation of distinct two-dimensional sheets that can be conceptualized as infinite arrays of iron-centered octahedra sharing edges within the plane [2]. The interlayer spacing and bonding characteristics contribute significantly to the compound's physical properties, including its metamagnetic behavior and structural stability [2].

Trigonal Omega Structure in Monoclinic Carbon 2/m Space Group

The crystallographic analysis of ferrous bromide reveals a complex relationship between trigonal and monoclinic symmetry elements that has been the subject of extensive structural investigations [4]. The compound exhibits trigonal symmetry in its fundamental lattice arrangement, crystallizing in the rhombohedral space group R-3 (number 148), which belongs to the trigonal crystal system [4]. This space group assignment reflects the three-fold rotational symmetry inherent in the layered structure and the systematic arrangement of iron and bromide ions within the crystal lattice [4].

However, structural modifications and temperature-dependent phase transitions can lead to symmetry changes that involve monoclinic distortions [5]. The trigonal omega phase represents a specific structural configuration that can undergo transformation to lower symmetry space groups under certain conditions [6]. These transformations involve systematic tilting of octahedral units and shifts of inorganic layers relative to each other, which can result in monoclinic space group assignments [7].

The relationship between trigonal and monoclinic symmetries in ferrous bromide demonstrates the complex interplay between temperature, pressure, and structural stability in layered metal halides [5]. The omega phase designation refers to specific geometric arrangements that can exist in both hexagonal and trigonal modifications, depending on the precise coordination environment and lattice parameters [6]. Understanding these symmetry relationships is crucial for predicting phase behavior and interpreting diffraction data from ferrous bromide samples [8].

Two-Dimensional Sheet Arrangement

The two-dimensional sheet arrangement in ferrous bromide represents a fundamental aspect of its structural architecture, characterized by the formation of infinite layers that extend in the crystallographic a-b plane [9]. These sheets consist of iron(II) ions coordinated by bromide ions in octahedral geometry, with edge-sharing between adjacent octahedra creating continuous two-dimensional networks [10]. The in-plane lattice constant has been precisely determined to be 3.78 ± 0.01 angstroms, which closely matches the bulk ferrous bromide(0001) plane lattice constant of 3.776 angstroms [11].

Within each two-dimensional sheet, the iron centers are arranged in a hexagonal pattern that maximizes the efficiency of bromide ion packing while maintaining octahedral coordination geometry [9]. The sheets are characterized by strong in-plane bonding interactions between iron and bromide ions, contrasted with weaker van der Waals forces between adjacent layers [10]. This anisotropic bonding arrangement gives rise to the pronounced layered character observed in ferrous bromide and related compounds [9].

The electronic structure of these two-dimensional sheets reveals distinct contributions from iron 3d orbitals and bromide 4p orbitals, with significant hybridization occurring within the sheets [9]. The valence bands are primarily composed of iron 3d and bromide 4p orbitals, with the iron 3d orbitals split into higher-lying eg states and lower-lying t2g states due to the octahedral crystal field formed by neighboring bromide atoms [9]. The two-dimensional nature of the electronic structure contributes to the compound's unique magnetic and electronic properties [9].

Structural Comparison with Related Iron Halides

The structural comparison of ferrous bromide with related iron halides reveals systematic trends that reflect the influence of halide ion size on crystal packing and coordination geometry [1]. Ferrous chloride adopts the cadmium dichloride structure type, which differs from the cadmium diiodide structure adopted by ferrous bromide [1]. This structural difference arises from the smaller ionic radius of chloride ions compared to bromide ions, leading to different optimal packing arrangements [2].

Both ferrous bromide and ferrous iodide crystallize in the cadmium diiodide structure type, reflecting the similar ionic radii of bromide and iodide ions [1]. However, subtle differences in lattice parameters and interlayer spacing exist due to the progressive increase in halide ion size from bromide to iodide [2]. The trigonal crystal system is maintained across the series, but specific lattice constants and bond lengths vary systematically with halide ion size [12].

Table 1: Structural Parameters of Iron(II) Bromide

PropertyValueReference
Crystal SystemTrigonal/Hexagonal [1] [2]
Space GroupR-3 (No. 148) [4]
Structure TypeCdI2 structure type [1] [2]
In-plane lattice constant (Å)3.78 ± 0.01 [11]
Bulk FeBr2(0001) lattice constant (Å)3.776 [11]
Melting Point (°C)688 [12]
Boiling Point (°C)968 [12]
Density (g/cm³)4.636 [12]
Fe-Br bond lengths (Å)2.53-2.54 [3]
Coordination GeometryOctahedral [1] [2]
Layer ArrangementClose-packed layers [1] [2]
Magnetic PropertiesParamagnetic, metamagnetic at 4.2 K [2]

Table 2: Structural Comparison of Iron Halides

CompoundStructure TypeCrystal SystemCoordinationLayer Structure
FeBr2CdI2 typeTrigonalOctahedralYes
FeCl2CdCl2 typeTrigonalOctahedralYes
FeI2CdI2 typeTrigonalOctahedralYes
FeBr2·4H2OTrans-octahedralMonoclinicOctahedralNo
FeCl2·4H2OTrans-octahedralMonoclinicOctahedralNo

The hydrated forms of iron halides exhibit fundamentally different structural arrangements compared to their anhydrous counterparts [13]. The tetrahydrates of both ferrous bromide and ferrous chloride adopt trans-octahedral configurations where water molecules and halide ions occupy mutually trans positions around the iron center [14]. This structural arrangement eliminates the layered character present in the anhydrous compounds and results in discrete octahedral complexes connected through hydrogen bonding networks [13].

Hydrated Forms and Structural Modifications

Ferrous bromide exhibits remarkable structural diversity through the formation of multiple hydrated phases, each characterized by distinct coordination environments and crystal packing arrangements [15]. The anhydrous compound readily absorbs water from the atmosphere, forming hydrates with variable stoichiometry ranging from dihydrate to nonahydrate forms depending upon temperature and humidity conditions . These hydration processes involve significant structural reorganization from the layered cadmium diiodide-type structure to discrete octahedral complexes [15].

The tetrahydrate form represents the most thermodynamically stable hydrated phase under ambient conditions, crystallizing as pale green octahedral crystals [13]. In this structure, each iron(II) center achieves octahedral coordination through bonding with four water molecules and two bromide ions in a trans configuration [14]. The iron-oxygen bond lengths in the tetrahydrate structure are consistent with typical aqua complex formation, while the iron-bromide bonds are elongated compared to the anhydrous compound [13].

Table 3: Hydrated Forms of Iron(II) Bromide

Hydration StateTemperature Range (°C)ColorConfiguration
Anhydrous FeBr2> 200 (vacuum)Yellow-brownLayered CdI2 type
Dihydrate (FeBr2·2H2O)> 83Light yellowHygroscopic powder
Tetrahydrate (FeBr2·4H2O)49-83Pale greenTrans-octahedral
Hexahydrate (FeBr2·6H2O)Room temperaturePale greenCrystalline
Nonahydrate (FeBr2·9H2O)< -29.3Pale greenLow temperature form

The structural modifications accompanying hydration involve the disruption of the infinite layer structure characteristic of anhydrous ferrous bromide . Water molecules coordinate directly to iron centers, causing the expansion of coordination spheres and the formation of hydrogen bonding networks that stabilize the hydrated crystal structures [15]. The octahedral units in hydrated forms are connected through hydrogen bonds rather than direct metal-halide bridges, fundamentally altering the electronic and magnetic properties of the compound [14].

UNII

EA3X054RBZ

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (13.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7789-46-0

Dates

Modify: 2023-08-15

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